3-(Formylamino)-3-phenylpropanoic acid
Overview
Description
The compound “3-(Formylamino)-3-phenylpropanoic acid” is a complex organic molecule. It contains a formylamino group (-NHCHO), a phenyl group (a six-membered carbon ring, -C6H5), and a propanoic acid group (-CH2CH2COOH) .
Synthesis Analysis
While specific synthesis methods for “3-(Formylamino)-3-phenylpropanoic acid” are not available, formylation of amines is a well-known reaction in organic chemistry . The formyl group could potentially be introduced to an amino group on a phenylpropanoic acid molecule .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the phenyl ring, the formylamino group, and the propanoic acid group .Chemical Reactions Analysis
The formylamino group is known to react with formaldehyde at different rates, forming various products . The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the formylamino and propanoic acid groups would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Therapeutic Potential and Applications
Antioxidant and Anti-inflammatory Properties
Phenolic acids, such as caffeic acid and its derivatives, are known for their potent antioxidant activity. These compounds are capable of scavenging free radicals and reducing oxidative stress, which is a common pathway in various diseases. For instance, caffeic acid derivatives have been highlighted for their stabilizing properties in the cosmetic industry and potential therapeutic interest in diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Anticancer Applications
Cinnamic acid derivatives, which share a similar phenylpropanoid structure, have been explored for their anticancer potentials. These compounds have been shown to modulate various pathways involved in cancer progression, indicating a rich medicinal tradition and underutilized potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Biodegradation and Environmental Applications
Research on the biodegradation of aromatic compounds by bacteria like Escherichia coli reveals the potential of phenylpropanoids in environmental applications. These compounds can serve as carbon sources for bacteria, aiding in the bioremediation of contaminated environments (Díaz, Ferrández, Prieto, & García, 2001).
Quorum Sensing Inhibition
Plant-derived inhibitors, including phenylpropanoids, have been studied for their ability to disrupt quorum sensing in bacteria. This interference with bacterial communication systems can reduce virulence and biofilm formation, presenting a novel approach to antibacterial therapy (Deryabin, Galadzhieva, Kosyan, & Duskaev, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-formamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPDHZTKQFWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564451 | |
Record name | 3-Formamido-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Formylamino)-3-phenylpropanoic acid | |
CAS RN |
126575-05-1 | |
Record name | 3-Formamido-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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